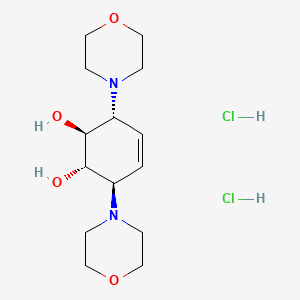
4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is a complex organic compound characterized by its unique structure and stereochemistry. This compound features a cyclohexene ring with two hydroxyl groups and two morpholinyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride involves multiple steps, starting with the preparation of the cyclohexene ring. The hydroxyl groups are introduced through hydroxylation reactions, typically using reagents like osmium tetroxide or potassium permanganate. The morpholinyl groups are then added via nucleophilic substitution reactions, where morpholine reacts with the intermediate compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The dihydrochloride form is obtained by treating the final product with hydrochloric acid, resulting in the formation of the dihydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form cyclohexane derivatives using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Morpholine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Cyclohexane-1,2-dione, cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in stereoselective reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the morpholinyl groups can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,2-diol: Lacks the morpholinyl groups, making it less versatile in certain reactions.
Cyclohexene-1,2-diol: Similar structure but without the morpholinyl groups.
4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-: Contains phenylmethoxy groups instead of morpholinyl groups.
Uniqueness
4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride is unique due to the presence of both hydroxyl and morpholinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
137940-74-0 |
|---|---|
Molekularformel |
C14H26Cl2N2O4 |
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
(1S,2S,3R,6R)-3,6-dimorpholin-4-ylcyclohex-4-ene-1,2-diol;dihydrochloride |
InChI |
InChI=1S/C14H24N2O4.2ClH/c17-13-11(15-3-7-19-8-4-15)1-2-12(14(13)18)16-5-9-20-10-6-16;;/h1-2,11-14,17-18H,3-10H2;2*1H/t11-,12-,13+,14+;;/m1../s1 |
InChI-Schlüssel |
RBZBXXLUKJGRAU-PYOUUUKNSA-N |
Isomerische SMILES |
C1COCCN1[C@@H]2C=C[C@H]([C@@H]([C@H]2O)O)N3CCOCC3.Cl.Cl |
Kanonische SMILES |
C1COCCN1C2C=CC(C(C2O)O)N3CCOCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


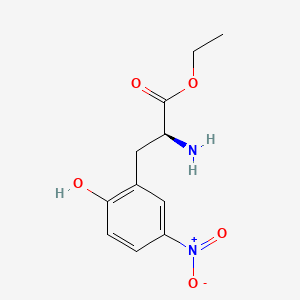

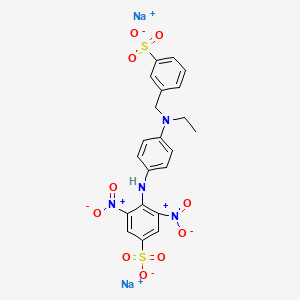
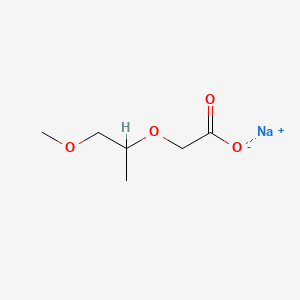
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
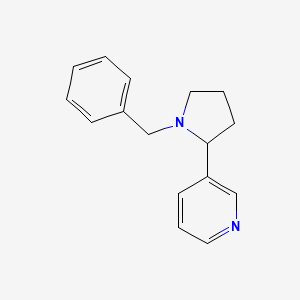
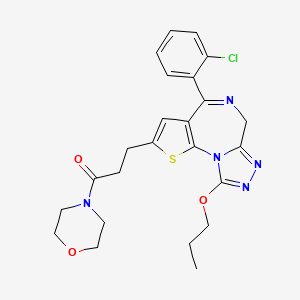

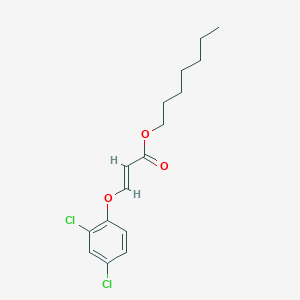

![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)

![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)
